Vitride

描述

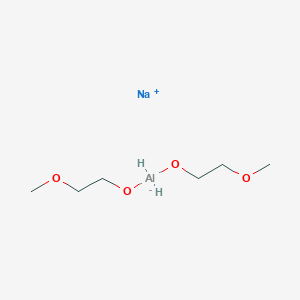

Nomenclature and Commercial Designations of Sodium Bis(2-methoxyethoxy)aluminum Hydride

The chemical compound NaAlH₂(OCH₂CH₂OCH₃)₂ is known by several names and commercial designations. The systematic IUPAC name is Sodium bis(2-methoxyethoxy)aluminium hydride. wikipedia.org Other widely used names include Sodium bis(2-methoxyethoxy)aluminum dihydride and SMEAH (Sodium bis(2-methoxyethoxy)aluminium hydride). wikipedia.orgamericanelements.comsigmaaldrich.com

Commercially, it is most notably sold under the trade names Red-Al and Vitride. wikipedia.orgsynthetikaeu.comsigmaaldrich.com The name Red-Al is derived from its nature as a reducing aluminum compound. wikipedia.org Synhydrid is another trade name associated with this compound. wikipedia.orgsynthetikaeu.comamericanelements.com

Here is a table summarizing the nomenclature and commercial designations:

| Category | Name/Designation |

| IUPAC Name | Sodium bis(2-methoxyethoxy)aluminium hydride |

| Other Chemical Names | Sodium bis(2-methoxyethoxy)aluminum dihydride |

| SMEAH | |

| Sodium dihydrido-bis(2-methoxyethoxy)aluminate | |

| Commercial Designations | Red-Al |

| This compound | |

| Synhydrid |

Comparative Analysis with Conventional Hydride Reducing Agents

This compound is frequently compared to lithium aluminum hydride (LiAlH₄), a more traditional and potent hydride reducing agent. While both compounds serve to reduce various functional groups, they exhibit notable differences in their reactivity profiles, selectivity, and handling characteristics. davuniversity.orgsynthetikaeu.comsigmaaldrich.comorganic-chemistry.org

This compound is considered a versatile reducing agent capable of converting a range of functional groups. It readily reduces epoxides, aldehydes, ketones, carboxylic acids, esters, acyl halides, and anhydrides to their corresponding alcohols. wikipedia.org Nitrogen-containing functional groups such as amides, nitriles, and imines are reduced to the corresponding amines. wikipedia.org Nitroarenes can be reduced to azoxyarenes, azoarenes, or hydroazoarenes depending on the reaction conditions. wikipedia.org

Compared to LiAlH₄, this compound can exhibit different selectivity in certain transformations. For instance, differences are observed in the reduction of nitriles, where this compound can selectively reduce them to aldehydes under specific conditions. organic-chemistry.org It has also been noted for its effectiveness in the reduction of aromatic aldehydes. organic-chemistry.org Research indicates that this compound can be an efficient chelation-controlled reducing agent for acyclic acetal-protected β-hydroxy ketones, leading to 1,2-anti-diols with high diastereomeric ratios and yields. organic-chemistry.org It has also been used for the trans-selective addition of hydrogen atoms across the triple bonds of γ-hydroxy-α,β-acetylenic esters to prepare γ-hydroxy-α,β-alkenoic esters with high stereoselectivity. organic-chemistry.org

Furthermore, this compound in toluene (B28343) under reflux conditions has been shown to reduce aliphatic p-toluenesulfonamides to the corresponding free amines, a challenging reduction that LiAlH₄ typically requires forcing conditions to achieve. wikipedia.org this compound has also been employed in the selective reduction of cyclic imides to ω-hydroxylactams. researchgate.net Selective production of dialdehydes from aromatic diesters in the presence of N-methylpiperazine using Red-Al has also been reported, whereas without the amine, only the dicarbinol was obtained. sigmaaldrich.com

Here is a summary of some reduction capabilities:

| Functional Group | Reduction Product (this compound) | Reduction Product (LiAlH₄) | Notes on Selectivity |

| Aldehydes | Primary alcohols | Primary alcohols | |

| Ketones | Secondary alcohols | Secondary alcohols | |

| Carboxylic Acids | Primary alcohols | Primary alcohols | |

| Esters | Primary alcohols | Primary alcohols | |

| Acyl Halides | Primary alcohols | Primary alcohols | |

| Anhydrides | Primary alcohols | Primary alcohols | |

| Epoxides | Diols | Alcohols | Particularly effective with epoxides. sigmaaldrich.com |

| Amides | Amines | Amines | Effective for secondary and tertiary amides/lactams. acsgcipr.org |

| Nitriles | Amines | Amines | Can be selectively reduced to aldehydes under specific conditions. organic-chemistry.org |

| Imines | Amines | Amines | |

| Nitroarenes | Azoxy-, Azo-, Hydroazoarenes | Amines | Products depend on reaction conditions. wikipedia.org |

| Aliphatic p-Toluenesulfonamides | Free amines | Free amines | Achieved under milder conditions than LiAlH₄. wikipedia.org |

| Cyclic Imides | ω-Hydroxylactams | Amines | Selective reduction reported. researchgate.net |

| Aromatic Diesters | Dialdehydes (with additive) | Dicarbinols | Selective dialdehyde (B1249045) formation possible with N-methylpiperazine. sigmaaldrich.com |

| γ-Hydroxy-α,β-acetylenic esters | γ-Hydroxy-α,β-alkenoic esters | Trans-selective reduction with high stereoselectivity. organic-chemistry.org | |

| Acyclic acetal-protected β-hydroxy ketones | 1,2-anti-diols | Chelation-controlled reduction with high diastereoselectivity and yield. organic-chemistry.org |

One of the primary advantages of this compound over LiAlH₄ lies in its operational characteristics and ease of handling. LiAlH₄ is a white solid that is dangerously reactive toward water and is pyrophoric in its pure powdered form. wikipedia.orgfishersci.ca It is typically soluble only in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). wikipedia.orgwikipedia.orgfishersci.ca

In contrast, this compound is often supplied as a solution, commonly 70% or ≥60 wt. % in toluene, making it easier to handle and dispense. wikipedia.orgresearchgate.netsigmaaldrich.comorganic-chemistry.orgsigmaaldrich.com While still moisture-sensitive and reacting exothermically with water, this compound is nonpyrophoric and reacts less vigorously with water than LiAlH₄. researchgate.netsigmaaldrich.com It also exhibits higher thermal stability, tolerating temperatures up to 200°C before vigorous decomposition begins, compared to LiAlH₄ which decomposes around 150°C. wikipedia.orgresearchgate.netwikipedia.org

This compound's solubility profile is broader than that of LiAlH₄. It is soluble in aromatic hydrocarbons (like toluene), ethers, THF, and DME, while being insoluble in aliphatic hydrocarbons. wikipedia.orgresearchgate.net This wider solubility range allows for greater flexibility in reaction solvent choice. Under dry conditions, this compound has an unlimited shelf life. wikipedia.org These characteristics make this compound a safer and more convenient alternative to LiAlH₄ in many synthetic applications. synthetikaeu.comsigmaaldrich.com

Here is a comparative table of operational characteristics:

| Characteristic | This compound (Red-Al) | Lithium Aluminum Hydride (LiAlH₄) |

| Physical State | Viscous liquid (typically in solution) wikipedia.orgresearchgate.net | Solid (white to grey powder/crystals) wikipedia.orgfishersci.ca |

| Pyrophoricity | Nonpyrophoric researchgate.netsigmaaldrich.com | Pyrophoric (pure powder) wikipedia.org |

| Reactivity with Water | Reacts exothermically, less vigorously than LiAlH₄ researchgate.netsigmaaldrich.com | Dangerously reactive, releases hydrogen gas wikipedia.org |

| Thermal Stability | Tolerates up to 200°C wikipedia.orgresearchgate.net | Decomposes around 150°C wikipedia.org |

| Solubility | Soluble in aromatic hydrocarbons, ethers, THF, DME wikipedia.orgresearchgate.net | Soluble in ethers, THF; insoluble in hydrocarbons wikipedia.orgwikipedia.orgfishersci.ca |

| Commercial Form | Typically solutions (e.g., in toluene) wikipedia.orgresearchgate.netsigmaaldrich.comorganic-chemistry.orgsigmaaldrich.com | Solid powder or solutions wikipedia.orgfishersci.caamericanelements.com |

| Shelf Life (Dry) | Unlimited wikipedia.org | Limited (especially as pure powder) wikipedia.org |

| Handling | Easier to handle due to liquid form and lower reactivity with moisture synthetikaeu.comsigmaaldrich.com | Requires careful handling due to pyrophoricity and high reactivity with water wikipedia.orgfishersci.ca |

Structure

2D Structure

属性

分子式 |

C6H16AlNaO4 |

|---|---|

分子量 |

202.16 g/mol |

IUPAC 名称 |

sodium;bis(2-methoxyethoxy)alumanuide |

InChI |

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |

InChI 键 |

XJIQVZMZXHEYOY-UHFFFAOYSA-N |

规范 SMILES |

COCCO[AlH2-]OCCOC.[Na+] |

产品来源 |

United States |

Mechanistic Investigations of Vitride Mediated Reductions

Fundamental Hydride Transfer Mechanisms in Vitride Reductions

The core reactivity of this compound stems from its ability to deliver hydride ions (H⁻) to electrophilic centers in organic molecules. The mechanism of reduction can vary depending on the substrate structure.

A general mechanism for reductions mediated by aluminum hydrides, including this compound, involves the transfer of a hydride to the electrophilic atom of the functional group, such as the carbonyl carbon of a ketone or aldehyde. This initial attack leads to the formation of an anionic 'ate complex. acsgcipr.org For substrates containing an alcohol moiety, the mechanism may involve an initial reaction between this compound and the alcohol, generating hydrogen gas and likely forming an aluminum alkoxide species. Subsequent hydride transfer can then occur in an intramolecular fashion. thieme-connect.comthieme-connect.com In the absence of such an intramolecular pathway, the reduction is thought to proceed via a mechanism analogous to that of lithium aluminum hydride (LiAlH₄), involving intermolecular hydride delivery from the aluminum hydride species to the substrate. thieme-connect.com

Pre-coordination of the aluminum center of this compound to a heteroatom in the substrate, such as the oxygen of a carbonyl group, can play a crucial role. This coordination can activate the electrophilic center, making it more susceptible to hydride attack and thereby enhancing the rate and potentially influencing the selectivity of the reduction. acsgcipr.orgdavuniversity.org

In specific cases, modified mechanisms have been proposed. For instance, the reduction of propargylic alcohols by Red-Al is suggested to proceed through the formation of an aluminum complex involving the alcohol, followed by hydride delivery in an SN2' fashion. researchgate.net When used in conjunction with a copper salt for the reduction of α,β-unsaturated ketones, the active reducing species is believed to be a transient copper hydride species formed in situ. researchgate.net

Influence of Reaction Medium on this compound Reactivity and Selectivity

The reaction medium, encompassing both the solvent and the temperature, exerts a considerable influence on the reactivity and selectivity of this compound-mediated reductions.

Solvent Effects on Reduction Pathways and Rates

This compound exhibits good solubility in a range of organic solvents, including aromatic hydrocarbons such as toluene (B28343) and benzene, and various ethers like tetrahydrofuran (B95107) (THF), diethyl ether, diglyme, and methylal. thieme-connect.comgoogle.comacsgcipr.orgwikipedia.org This broader solubility profile, particularly in aromatic solvents, distinguishes it from reagents like LiAlH₄, which have more limited solubility in such media. thieme-connect.comwikipedia.org

The choice of solvent can impact the reaction pathway and rate. While the exact nature of these effects can be substrate-dependent, the Lewis basicity of the solvent can influence the stereochemical outcome in certain reductions, such as those of α-alkoxy ketones. thieme-connect.com The solvent can interact with the metal center of this compound or with the substrate, affecting the degree of association or chelation and thereby altering the reaction pathway or the accessibility of different faces of the molecule to hydride attack. Furthermore, the concentration of the reactants, which is directly related to the solvent volume, has been shown to affect the enantioselectivity in asymmetric reduction reactions. researchgate.net

Temperature Dependence in this compound Reductions

Temperature is another critical parameter that influences the rate and selectivity of this compound reductions. This compound is known to be thermally stable up to 200°C, allowing for reactions to be conducted over a wide temperature range. thieme-connect.comwikipedia.org

Typical reaction temperatures can vary from -20°C to +25°C or even from -100°C to 100°C, depending on the desired outcome and substrate reactivity. google.com Lower temperatures, specifically in the range of -78°C to -100°C, are often preferred for achieving high stereoselectivity in asymmetric reduction reactions. google.com Controlling the temperature, in conjunction with careful selection of the solvent and reagent stoichiometry, is a key strategy for optimizing the selectivity for a particular functional group transformation or stereoisomer. acsgcipr.org For example, achieving selective partial reductions, such as the reduction of esters to aldehydes (though often demonstrated with DIBAL-H, the principle of low-temperature control for partial reduction is relevant to aluminum hydrides), relies on carrying out the reaction at low temperatures to minimize over-reduction of the intermediate aldehyde. davuniversity.org

Computational and Theoretical Approaches to Elucidating this compound Reaction Mechanisms

Computational and theoretical methods have been increasingly applied to understand the intricacies of hydride reduction mechanisms, including those involving aluminum hydrides. While direct computational studies focusing solely on the stoichiometric reduction mechanisms of this compound on a wide range of substrates may not be extensively detailed in the immediate literature search, related studies provide insights into the application of these methods.

Kinetic and density functional theory (DFT) studies have been employed to propose mechanisms for reactions catalyzed by aluminum hydrides, such as the dehydroborylation of terminal alkynes. researchgate.net These studies can help elucidate transition states, energy barriers, and the role of different species in the catalytic cycle. Similarly, computational and mechanistic investigations, often utilizing techniques like 1H NMR and DFT, have been used to understand the mechanism of aluminum-catalyzed alkyne hydroboration, providing contrasting mechanistic insights compared to previously reported aluminum hydride mechanisms. acs.org

Synthetic Methodologies Employing Vitride As a Reductant

General Reduction of Common Organic Functional Groups by Vitride

This compound effectively reduces various functional groups, often offering advantages in terms of selectivity and reaction conditions compared to other reducing agents. organic-chemistry.orgchem-station.com

Reduction of Carbonyl Compounds (Aldehydes, Ketones, Esters) to Alcohols

This compound readily converts aldehydes, ketones, and esters to their corresponding primary alcohols. wikipedia.orgcymitquimica.comsigmaaldrich.com This is a common application of this compound in organic synthesis. For instance, aromatic heterocyclic carboxylic esters can be reduced to the corresponding alcohols using this compound in toluene (B28343) at temperatures between -5°C and 80°C. google.com The reduction of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate to 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde using this compound in the presence of methanol (B129727) at low temperatures (-73 to -78°C) has been reported, although this is a partial reduction to the aldehyde stage rather than complete reduction to the alcohol. googleapis.com

| Substrate Class | Product Class | Example Reaction Conditions | Reference |

| Aldehydes | Primary Alcohols | Varied, often in ethereal or aromatic solvents | wikipedia.orgcymitquimica.comsigmaaldrich.com |

| Ketones | Secondary Alcohols | Varied, often in ethereal or aromatic solvents | wikipedia.orgcymitquimica.comsigmaaldrich.com |

| Esters | Primary Alcohols | Toluene, -5°C to 80°C (for heterocyclic esters) | google.com |

Conversion of Carboxylic Acids to Primary Alcohols via this compound

Carboxylic acids can be reduced to primary alcohols using this compound. wikipedia.orgsynthetikaeu.comcymitquimica.com This transformation typically requires a strong reducing agent like this compound or LAH. researchgate.net

Reduction of Amides and Nitriles to Amines and Aldehydes

This compound is effective in reducing amides and nitriles. Amides are reduced to the corresponding amines. wikipedia.orgsynthetikaeu.comcymitquimica.com Nitriles can be reduced to the corresponding amines. wikipedia.orgsynthetikaeu.comcymitquimica.com Notably, this compound can selectively reduce nitriles to aldehydes under controlled conditions. organic-chemistry.orgchem-station.com A modified this compound reagent, where one hydride is substituted, has been developed for the partial reduction of nitriles to aldehydes, allowing reactions at higher temperatures than cryogenic conditions often required for such transformations with other reagents like DIBAL-H. synhydrid.com

| Substrate Class | Product Class | Notes on Selectivity | Reference |

| Amides | Amines | wikipedia.orgsynthetikaeu.comcymitquimica.com | |

| Nitriles | Amines | Can be selectively reduced to aldehydes | wikipedia.orgorganic-chemistry.orgsynthetikaeu.comcymitquimica.comchem-station.comsynhydrid.com |

This compound-Mediated Reduction of Lactones and Epoxides to Diols

This compound is utilized for the reduction of cyclic compounds such as lactones and epoxides. cymitquimica.comsigmaaldrich.comlookchem.com Lactones are reduced to diols. cymitquimica.comsigmaaldrich.comlookchem.com Epoxides are also reduced to diols, typically via ring-opening. wikipedia.orgcymitquimica.comsigmaaldrich.com this compound is particularly effective at the reduction of epoxides. sigmaaldrich.com Regioselective cleavage of phenyl- or alkyl-substituted epoxides to the less substituted alcohols has been observed with this compound. researchgate.net

Reduction of Heteroatom-Containing Functional Groups (e.g., Sulfoxides, Imines, Oximes, Sulfonamides)

This compound can reduce various functional groups containing heteroatoms. Ketoximes and aldoximes are reduced to primary amines. sigmaaldrich.comlookchem.com Sulfonamides can be reductively cleaved using this compound. sigmaaldrich.com Imines are reduced to the corresponding amines. wikipedia.org Nitroarenes can be converted to azoxyarenes, azoarenes, or hydroazoarenes depending on the reaction conditions. wikipedia.orgthermofisher.krcymitquimica.com

| Substrate Class | Product Class | Reference |

| Sulfoxides | Sulfides | |

| Imines | Amines | wikipedia.org |

| Oximes | Primary Amines (from aldoximes/ketoximes) | sigmaaldrich.comlookchem.comsigmaaldrich.com |

| Sulfonamides | Cleaved products | sigmaaldrich.com |

| Nitroarenes | Azoxyarenes, Azoarenes, Hydroazoarenes | wikipedia.orgthermofisher.krcymitquimica.com |

Reduction of Organic Halides by this compound

This compound can be used for the reduction (dehalogenation) of organic halides. Studies on the properties of this compound have included the reduction of organic and organosilicon halides. cas.cz

Selective Reductions with this compound

This compound's utility extends beyond simple functional group reduction; it is also a valuable reagent for achieving selective transformations, including chemoselective, regioselective, and stereoselective reductions.

Chemoselectivity in Polyfunctional Substrates using this compound

In molecules containing multiple reducible functional groups, this compound can exhibit chemoselectivity depending on the reaction conditions and the nature of the substrates. While this compound is a strong reducing agent capable of reducing many functional groups, selective reduction can be achieved by carefully controlling stoichiometry, temperature, and reaction time. For instance, this compound can selectively reduce nitriles to aldehydes, a transformation that can be challenging with other hydride reagents. organic-chemistry.orgchem-station.com It has also been employed in the selective reduction of esters to aldehydes in the presence of additives like N-methylpiperazine. sigmaaldrich.com

Research findings highlight this compound's ability to selectively reduce certain functional groups while leaving others intact. For example, in some cases, it can reduce carbonyl groups in the presence of halides, nitro groups, olefins, alkynes, epoxides, and cyclopropanes. psu.edu The selective reduction of carboxylic acids to alcohols using this compound has also been reported. researchgate.net

Regioselective Transformations Induced by this compound

Regioselectivity in reduction refers to the preferential reduction of one reactive site over another within the same molecule. This compound has been shown to induce regioselective transformations in various substrates.

Alpha, beta-unsaturated carbonyl compounds (enones and enals) contain two electrophilic sites: the carbonyl carbon (C-1) and the beta-carbon (C-4) of the double bond. Nucleophilic attack can occur at either position, leading to 1,2-addition (direct reduction of the carbonyl) or 1,4-addition (conjugate reduction of the double bond). researchgate.netlibretexts.orglibretexts.org The regioselectivity of this reaction is influenced by the nature of the reducing agent and the reaction conditions. researchgate.netwikipedia.org

This compound can promote either 1,2 or 1,4 reduction of alpha, beta-unsaturated carbonyl compounds. The desired regioselectivity can often be controlled by the reaction conditions, such as the order of addition of reagents. For example, adding the unsaturated aldehyde to a solution of Red-Al can favor the saturated alcohol (1,4 addition product), while inverse addition can yield the unsaturated alcohol (1,2 addition product). wikipedia.org The use of copper salts in combination with Red-Al has been shown to favor the 1,4 reduction of alpha, beta-unsaturated ketones. researchgate.net

This compound is effective in the regioselective ring opening of cyclic ethers and epoxides, typically leading to the more substituted alcohol product. sigmaaldrich.compsgcas.ac.inchemicalbook.comresearchgate.net For unsymmetrical epoxides, the hydride preferentially attacks the less hindered or less substituted carbon atom. psgcas.ac.in This regioselectivity is particularly useful in the synthesis of diols. sigmaaldrich.comchemicalbook.com

Studies on the regioselective opening of 2,3-epoxy alcohols with Red-Al have demonstrated its utility in synthesizing 1,3-diols. psgcas.ac.inresearchgate.netresearchgate.net The regioselectivity can sometimes be influenced by the presence of nearby functional groups, such as hydroxyl groups, which can facilitate intramolecular hydride delivery. wikipedia.org The regioselectivity of epoxide opening can also be controlled by the addition of a base in certain cases. researchgate.net

Conjugate (1,4) vs. Direct (1,2) Addition in Unsaturated Carbonyl Systems

Stereoselective and Diastereoselective Reductions with this compound

Stereoselectivity and diastereoselectivity concern the formation of specific stereoisomers during a reduction reaction. This compound has been utilized in stereoselective and diastereoselective reductions, particularly with chiral substrates.

In the reduction of chiral substrates, such as chiral ketones or those with existing stereocenters, this compound can exhibit diastereoselectivity, leading to the preferential formation of one diastereoisomer over others. This is particularly relevant in the synthesis of complex molecules where control over relative stereochemistry is crucial.

This compound has been used for the stereoselective reduction of carbonyl groups in chiral molecules, achieving excellent diastereoselectivities in some cases. researchgate.net For instance, the reduction of substituted cycloalkanones with Red-Al has been reported to yield the thermodynamically more stable alcohol epimers exclusively. researchgate.net The diastereoselectivity in the reduction of α-hydroxy ketones with sodium bis(2-methoxyethoxy)aluminum hydride has also been investigated, showing different selectivity compared to other reducing agents. researchgate.net

Factors controlling diastereoselectivity with this compound can include the structure of the chiral substrate, the reaction temperature, the solvent, and the presence of additives. The mechanism of hydride delivery relative to existing stereocenters plays a significant role in determining the outcome. In some cases, the reduction presumably occurs via the formation of an aluminum complex with a nearby functional group, followed by intramolecular hydride transfer. researchgate.net this compound has also been employed in the synthesis of optically active N-protected amino alcohols and peptide alcohols with high yields and without loss of enantiomeric purity, highlighting its utility in maintaining stereochemical integrity. sigmaaldrich.comresearchgate.netscientificlabs.co.uk

Data on specific examples of diastereoselective reductions with this compound can illustrate the level of control achievable. For example, in the asymmetric synthesis of (R)-fluoxetine hydrochloride, Red-Al was used to reduce an enantiomerically pure α,β-epoxyamide, producing a β-hydroxyamide with excellent selectivity. sigmaaldrich.com

Table 1: Examples of Selective Reductions with this compound

| Substrate Type | Transformation | Selectivity Type | Notes | Source |

| Nitriles | Reduction to Aldehydes | Chemoselectivity | Selective over further reduction to amine. | organic-chemistry.orgchem-station.com |

| Alpha, beta-unsaturated Ketones | 1,4 Reduction to Saturated Ketones | Regioselectivity | Favored with addition of copper salts. | researchgate.net |

| 2,3-Epoxy Alcohols | Regioselective Ring Opening to 1,3-Diols | Regioselectivity | Typically attacks less substituted carbon. | psgcas.ac.inresearchgate.netresearchgate.net |

| Chiral Carbonyl Compounds | Diastereoselective Reduction to Chiral Alcohols | Stereoselectivity | Can yield specific diastereoisomers with high selectivity. | researchgate.netresearchgate.net |

| N-Boc-protected Amino Amides | Selective Reduction to Chiral Diamines | Chemoselectivity, Stereoselectivity | Efficient and selective transformation. researchgate.netscientificlabs.co.uk | |

| Acetylenic Esters | Reduction to Vinyl Iodides | Stereoselectivity | Excellent (E)-selectivity in the presence of iodine quench. | sigmaaldrich.com |

Table 2: Diastereoselective Reduction of a Chiral Substrate

| Substrate (Example) | Reagent | Conditions | Major Product (Diastereoisomer) | Diastereomeric Ratio (dr) | Yield (%) | Source |

| α,β-Epoxyamide (chiral) | Red-Al + 15-crown-5 | Specific conditions (not detailed in snippet) | β-Hydroxyamide | Excellent selectivity (specific ratio not provided) | Good yield (specific value not provided) | sigmaaldrich.com |

Note: Specific reaction conditions, yields, and diastereomeric ratios are often highly dependent on the specific substrate and optimized conditions, which may not be fully detailed in general overviews.

(E/Z)-Selectivity in the Reduction of Unsaturated Compounds

This compound demonstrates significant utility in the stereoselective reduction of unsaturated substrates, influencing the (E/Z) ratio of the resulting products. This selectivity is particularly relevant in the reduction of alkynes and α,β-unsaturated carbonyl compounds.

In the reduction of acetylenic alcohols, this compound has been shown to facilitate stereospecific trans (E) reduction. orgsyn.org The stereochemistry of this reduction can be influenced by factors such as the solvent and the presence of Lewis acidic cations. orgsyn.org this compound leverages these factors, even in solvent mixtures like ether-toluene, to achieve high trans selectivity where other reductants like lithium aluminum hydride may be less selective. orgsyn.org The use of this compound for the stereospecific reduction of various acetylenic alcohols to (E)-allyl alcohols has been documented. orgsyn.org Similarly, conjugated homopropargylic alcohols can be stereoselectively reduced to (E)-homoallylic alcohols using this compound in ethereal solvents like diethyl ether or tetrahydrofuran (B95107). thieme-connect.comresearchgate.net These reactions proceed under mild conditions, yielding the (E) isomers cleanly and rapidly. thieme-connect.comresearchgate.net

While this compound is often associated with trans or (E) selectivity in alkyne reductions, the stereochemical outcome can be substrate-dependent and influenced by reaction conditions. For instance, studies on the reduction of γ-hydroxy-α,β-acetylenic esters using Red-Al have shown that trans-selective additions of hydrogen atoms across the triple bond can lead to the preparation of β-substituted and α,β-disubstituted alkenoic esters with high stereoselectivity. organic-chemistry.orgsigmaaldrich.com One reported method involves the reduction of an acetylenic ester with Red-Al followed by quenching with iodine to yield a vinyl iodide, demonstrating excellent (E)-selectivity for the reduction of the alkyne without affecting the methyl ester. sigmaaldrich.com

In the context of α,β-unsaturated carbonyl compounds, the reduction can proceed via 1,2-addition (to the carbonyl group) or 1,4-addition (conjugate reduction to the double bond). This compound is known to favor 1,2-reduction of α,β-unsaturated carbonyl compounds, leading to allylic alcohols. psgcas.ac.in While the primary focus in many such reductions is the chemoselectivity towards the carbonyl, the configuration of the remaining double bond in the allylic alcohol can be a critical aspect.

Research findings highlight the ability to achieve high (E)-selectivity in the reduction of certain unsaturated systems with this compound. An example includes the this compound reduction of ethyl E,E-homofarnesate, which yielded E,E-Homofarnesol with a high E/Z ratio for the double bond at the C3 position. google.com Specifically, a reaction using this compound 65% in toluene at 65-75 °C resulted in E,E-Homofarnesol with a 3,4-E/Z ratio of 92:8. google.com

The stereochemical outcome in this compound reductions of unsaturated compounds is a complex interplay of the substrate structure, solvent, temperature, and concentration. The ability to control or favor a specific (E) or (Z) isomer is a valuable aspect of this compound's application in targeted synthesis.

Data illustrating the (E/Z) selectivity in this compound reductions:

| Substrate | Product | Conditions | E/Z Ratio | Yield (%) | Citation |

| 3-trimethylsilyl-2-propyn-1-ol | (E)-3-Trimethylsilyl-2-propen-1-ol | SMEAH in ether–toluene mixtures | Exclusively E (stereospecific trans) | Not specified (High purity 94-98%) | orgsyn.org |

| Conjugated homopropargylic alcohols | (E)-Homoallylic alcohols | Red-Al in ether or THF | Stereoselective (E) | Good isolated yields | thieme-connect.comresearchgate.net |

| γ-Hydroxy-α,β-acetylenic esters | γ-Hydroxy-α,β-alkenoic esters | Red-Al, followed by iodine quench | Highly (E)-selective | Not specified | organic-chemistry.orgsigmaaldrich.com |

| Ethyl E,E-Homofarnesate | E,E-Homofarnesol | This compound 65% in toluene, 65-75 °C, 1 hour | 92:8 (at C3-C4 double bond) | 69% (87% purity of E,E-isomer) | google.com |

This table summarizes key findings regarding the (E/Z) selectivity observed when using this compound as a reducing agent for specific types of unsaturated compounds. The data indicates a propensity for (E) selectivity in the reduction of alkynes and certain unsaturated esters under specified conditions.

Vitride in Asymmetric Synthesis

Enantioselective Reduction Strategies Utilizing Vitride

Achieving enantioselectivity in chemical transformations is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. This compound can be involved in enantioselective reduction strategies, either by participating in systems involving chiral auxiliaries or by being used in conjunction with chiral ligands and metal catalysts.

Chiral Auxiliary Approaches in this compound-Mediated Asymmetric Reductions

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com. While this compound is a strong reducing agent, its inherent structure does not typically lead to asymmetric induction on its own when reducing prochiral substrates google.com. However, this compound can be used to reduce substrates that bear a chiral auxiliary, where the auxiliary dictates the stereochemical course of the reaction. For example, this compound has been utilized in the reduction of intermediates derived from reactions where a chiral auxiliary controlled the stereochemistry of a prior step, such as in asymmetric alkylation approaches harvard.edu. In such cases, the role of this compound is to reduce a specific functional group within the chiral intermediate, preserving or revealing the stereochemistry established by the auxiliary.

Asymmetric Induction with Chiral Ligands and Metal Catalysts in Conjunction with this compound

Asymmetric induction can be achieved by employing chiral ligands and metal catalysts that interact with the substrate and the reducing agent, guiding the hydride delivery to one face of the prochiral center preferentially researchgate.netnih.gov. This compound can play a role in such systems, sometimes indirectly. For instance, this compound has been used to activate chiral zinc catalysts in the enantioselective reduction of ketones with polymethylhydrosiloxane (B1170920) (PMHS) acs.orgacs.org. In this system, this compound, in combination with a zinc source and a chiral diamine ligand, facilitates the in situ generation of the active chiral catalyst responsible for the asymmetric reduction acs.org. While PMHS acts as the stoichiometric hydride source in this specific instance, this compound's role in activating the chiral metal catalyst is essential for achieving enantioselectivity acs.org.

Research has explored different chiral ligands and metal combinations to optimize the enantioselectivity of ketone reductions. Studies involving chiral zinc catalysts activated by this compound have shown promising results in terms of yields and enantiomeric excesses for the reduction of aryl alkyl ketones acs.orgacs.org.

| Substrate (Aryl Alkyl Ketone) | Chiral Ligand (ebpe) | Zinc Source | Hydride Source | % Yield | % ee | Citation |

| Acetophenone | (S,S)-ebpe | Zn(carboxylate)2 + this compound | PMHS | High | 70-80% | acs.org |

| Acetophenone | (S,S)-ebpe | ZnEt2 | PMHS | High | 70-80% | acs.org |

These studies highlight that while this compound itself is a powerful reducing agent, its integration into catalytic systems with chiral ligands and metal salts allows for effective asymmetric induction in the reduction of specific functional groups acs.orgacs.org.

Applications of this compound in the Synthesis of Chiral Building Blocks

Chiral building blocks are essential intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. This compound's ability to selectively reduce various functional groups makes it a valuable tool in the preparation of such chiral intermediates.

Enantiopure Amino Alcohols and Peptide Derivatives Synthesis

This compound is particularly effective in the synthesis of enantiopure amino alcohols and peptide derivatives researchgate.netsigmaaldrich.com. It enables the rapid reduction of N-protected amino acids and peptide derivatives to the corresponding alcohols in high yields while preserving the stereochemical integrity of the starting material researchgate.netresearchgate.net. This method is considered simple and efficient, avoiding the need for additional derivatization steps and proceeding without loss of enantiomeric homogeneity researchgate.net.

The synthesis of optically active N-protected amino alcohols and peptide alcohols using this compound is a well-established application researchgate.netsigmaaldrich.com. β- and γ-amino alcohols, which can be synthesized using methods that may involve reduction steps, are important structural motifs in many pharmacologically active compounds researchgate.net.

Furthermore, this compound has been successfully applied to the selective reduction of N-Boc-protected amino acid derived secondary amides, leading to chiral diamines with high efficiency and minimal side reactions like over-reduction or cyclic urea (B33335) formation thieme-connect.com. This methodology has also been extended to the selective reduction of di- and tripeptides, providing the corresponding products in excellent yields thieme-connect.com.

Preparation of Chiral Intermediates for Pharmaceutical Synthesis

Additionally, this compound has been used in the reduction of propargylic alcohols to trans-allylic alcohols, which serve as intermediates in the synthesis of natural products beilstein-journals.org. While not always directly pharmaceutical targets, natural products and their synthetic intermediates often have significant biological activity and can be precursors to drugs beilstein-journals.org. Examples include the synthesis of pachastrissamine (B1242356) and norfuranomycin, where this compound reduction was a step in the synthetic route beilstein-journals.org.

The ability of this compound to perform selective reductions on complex molecules containing various functional groups, while maintaining stereochemical purity or contributing to stereoselective outcomes in conjunction with other chiral elements, underscores its importance in the preparation of chiral building blocks for pharmaceutical synthesis sigmaaldrich.combeilstein-journals.org.

| Application | Substrate Type | This compound's Role | Outcome | Citation |

| Synthesis of N-protected amino alcohols | N-protected amino acids | Direct reduction | Enantiopure amino alcohols in high yield | researchgate.netresearchgate.net |

| Synthesis of peptide alcohols | Peptide derivatives | Direct reduction | Optically active peptide alcohols in high yield | researchgate.netsigmaaldrich.com |

| Synthesis of chiral diamines | N-Boc-protected amino acid secondary amides | Selective reduction | Chiral diamines with high efficiency | thieme-connect.com |

| Synthesis of (R)-fluoxetine hydrochloride intermediate | Enantiomerically pure α,β-epoxyamide | Diastereoselective reduction (in presence of 15-crown-5) | β-hydroxyamide with good yield and selectivity | sigmaaldrich.comsigmaaldrich.com |

| Synthesis of trans-allylic alcohols | Propargylic alcohols | Reduction | trans-allylic alcohols (intermediates for natural product synthesis) | beilstein-journals.org |

| Enantioselective ketone reduction | Prochiral ketones (e.g., aryl alkyl ketones) | Catalyst activation (in systems with chiral ligands and zinc, using PMHS) | Chiral secondary alcohols with moderate to high ee | acs.orgacs.org |

Applications of Vitride in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products and bioactive compounds often involves complex, multi-step pathways where precise reduction of specific functional groups is crucial mdpi.comamazon.comrsc.org. Vitride's controlled reactivity and solubility in organic solvents make it suitable for such demanding applications.

Strategic this compound Reductions in Multi-step Synthesis Pathways

In multi-step synthesis, this compound can be strategically employed to perform reductions that might be challenging with other reagents. It can reduce a variety of functional groups, including aldehydes, ketones, esters, carboxylic acids, acyl halides, anhydrides, lactones, and epoxides to their corresponding alcohols or diols scientificlabs.co.ukthermofisher.comfishersci.co.uk. Nitriles can also be selectively reduced to aldehydes using this compound chem-station.com. This selective reactivity allows for the manipulation of specific parts of a complex molecule while leaving other sensitive functionalities untouched. For example, this compound has been used in the synthesis of optically active N-protected amino alcohols and peptide alcohols from N-protected amino acids and peptide esters, respectively, in high yields without loss of enantiomeric homogeneity scientificlabs.co.ukresearchgate.net.

Reductive Cleavage of Protecting Groups (e.g., Benzyl (B1604629) and Allyl Ethers)

While the search results primarily highlight the use of this compound for the reduction of common functional groups and in peptide synthesis (where protecting group strategies are critical), specific detailed examples of this compound being used for the reductive cleavage of benzyl and allyl ethers were not extensively detailed in the provided snippets. However, given its nature as a strong hydride reducing agent akin to LAH (which is known to cleave certain ethers under forcing conditions), it is plausible that this compound could be employed for such purposes in specific synthetic routes, though milder methods are often preferred for ether deprotection organic-chemistry.orgug.edu.plpeptide.com. The literature on protecting group chemistry provides various methods for cleaving ethers, often involving different reducing or acidic conditions depending on the specific protecting group and substrate organic-chemistry.orgug.edu.plpeptide.com.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a valuable reagent in the pharmaceutical industry for the synthesis of intermediates and APIs lookchem.commaithililifesciences.comsocma.org. Its ability to perform controlled reductions is essential for creating the precise molecular structures required for drug molecules. It is used in the preparation of various pharmaceutical compounds and intermediates lookchem.commaithililifesciences.com. For instance, this compound has been utilized in the synthesis of an intermediate for fesoterodine, an API used to treat overactive bladder syndrome jocpr.com. In this synthesis, this compound was used to reduce a methyl ester to a primary alcohol jocpr.com. Another application is in the cost-effective synthesis of (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methanol, a key intermediate for anti-migraine medications (triptans). In this case, this compound was used for the simultaneous reduction of multiple carbonyl groups in a one-pot process, offering a safer and more efficient alternative to LAH wisdomlib.org. Companies specializing in pharmaceutical intermediates and APIs list this compound among the reducing agents they utilize maithililifesciences.comsocma.orgaastridlifesciences.com.

Role of this compound in Organometallic Chemistry and Hydrometallation Reactions

This compound, being an organoaluminum compound, finds applications in organometallic chemistry americanelements.comnih.gov. Hydrometallation is a fundamental reaction in organometallic chemistry involving the addition of a metal-hydrogen bond across an unsaturated substrate like an alkene or alkyne, forming a new carbon-metal bond numberanalytics.comwikipedia.org. This process is crucial for the synthesis of complex molecules and has applications in various fields, including pharmaceuticals numberanalytics.com. This compound, as a source of aluminum hydride species, can participate in hydroalumination reactions, a type of hydrometallation fishersci.co.ukwikipedia.org. This involves the addition of an Al-H bond across a carbon-carbon multiple bond. The resulting alkenyl- or alkylaluminum intermediates can then be further functionalized through reactions with various electrophiles chem-station.com. This compound has been shown to reduce propargyl alcohols to allyl alcohols via hydrometallation, yielding trans-substituted products chem-station.com. This highlights its utility in stereoselective synthesis within organometallic chemistry.

Industrial and Process Chemistry Perspectives of Vitride

Economic and Operational Advantages of Vitride in Large-Scale Chemical Synthesis

This compound presents significant economic and operational advantages in large-scale chemical synthesis, primarily stemming from its enhanced safety profile and handling characteristics compared to highly reactive alternatives like LAH. wikipedia.orgsynthetikaeu.comwisdomlib.org While LAH is pyrophoric and highly sensitive to moisture and air, this compound is less pyrophoric, more stable at higher temperatures (up to 200°C), and soluble in a wider range of organic solvents, including aromatic hydrocarbons like toluene (B28343). wikipedia.orgindiamart.comresearchgate.net This improved stability and solubility simplify handling, storage, and reaction setup, reducing the need for stringent inert atmosphere conditions in many cases and contributing to safer operations in a manufacturing environment. wikipedia.orgindiamart.com

The ability of this compound to tolerate higher temperatures allows for greater flexibility in reaction conditions, potentially leading to faster reaction times and increased throughput. Its solubility in common industrial solvents like toluene also facilitates its use in various process designs. wikipedia.orgindiamart.com

Cost-Effectiveness and Enhanced Operational Efficiency

Studies have demonstrated that using this compound can lead to a lower cost route for the manufacture of complex chemicals and pharmaceuticals. prnewswire.comprnewswire.com For instance, in the synthesis of (3-(2-dimethylaminoethyl)-1H-indol-5-yl)methanol, a precursor for anti-migraine medications, this compound was found to be a more cost-effective and safer alternative to LAH for the simultaneous reduction of multiple carbonyl groups. wisdomlib.org This streamlined approach improved safety and reduced costs. wisdomlib.org

Operational efficiency is enhanced by this compound's liquid form (as a solution), which allows for easier transfer and controlled addition in large-scale reactors compared to solid reducing agents. indiamart.comgoogle.com The compatibility of this compound with common aprotic solvents also provides flexibility in process design. google.com

Process Intensification and One-Pot Methodologies Utilizing this compound

This compound facilitates process intensification and the development of one-pot methodologies in chemical synthesis. Its ability to selectively reduce different functional groups under controlled conditions allows for sequential reactions to be performed in a single reactor, minimizing isolation and purification steps between intermediates. synthetikaeu.comwisdomlib.org This not only reduces reaction time and solvent usage but also decreases waste generation, aligning with principles of green chemistry. acs.orgum-palembang.ac.id

For example, this compound has been successfully employed in one-pot syntheses, such as the stereoselective synthesis of trisubstituted allylic alcohols from propargyl alcohols. acs.orgresearchgate.netnih.gov This method involves a trans-hydroalumination followed by alkylation in a single pot. acs.orgresearchgate.netnih.gov Another application is the one-pot reduction of multiple carbonyl groups in complex molecules, as seen in the synthesis of pharmaceutical intermediates. wisdomlib.org This streamlines the synthetic route significantly. wisdomlib.org

The use of this compound in one-pot processes contributes to improved atom economy by incorporating more of the starting materials into the final product and reducing the generation of stoichiometric by-products associated with multi-step syntheses. um-palembang.ac.idacsgcipr.org

Scalability Aspects of this compound-Mediated Reactions in Chemical Manufacturing

The scalability of this compound-mediated reactions is a key factor in its suitability for chemical manufacturing. This compound is commercially available in bulk quantities, often as a 70% solution in toluene, making it readily accessible for large-scale production. indiamart.comgoogle.comabcr.comchematek.com Manufacturers have invested in expanding production capacity to meet growing global demand for this compound in various industries, particularly pharmaceuticals. prnewswire.comprnewswire.commanufacturingchemist.com

The robust nature of this compound and its predictable reactivity under defined conditions are crucial for scaling up reactions from laboratory to pilot plant and ultimately to manufacturing scale. researchgate.net Processes utilizing this compound have been successfully scaled up to produce multi-kilogram quantities of intermediates, demonstrating its viability for large-scale commercial production. researchgate.netresearchgate.net For instance, a this compound reduction process was scaled up for the synthesis of a key intermediate for the drug Ingliforib. researchgate.net

Considerations for scalability include managing the exothermic nature of reductions, controlling reaction temperature, and ensuring efficient mixing in large vessels. researchgate.netresearchgate.net The stability of this compound solutions and its lower reactivity compared to LAH contribute to safer handling and processing at scale. wikipedia.orgindiamart.com Suppliers also offer technical support to assist manufacturers in optimizing this compound-mediated reactions for large-scale applications. prnewswire.comprnewswire.commanufacturingchemist.com The availability of this compound in various concentrations and in bulk quantities, coupled with established manufacturing and supply chains, underscores its importance as a scalable reducing agent in the chemical industry. abcr.comchematek.com

Emerging Research Avenues and Future Outlook in Vitride Chemistry

Development of Modified Vitride Reagents and Analogues

Research continues into developing modified this compound reagents and analogues to achieve improved selectivity and reactivity profiles for specific chemical transformations. One approach involves modifying this compound with additives. For instance, a novel modified Red-Al reagent prepared from 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and this compound has been reported for the selective reduction of carbonyl compounds, demonstrating superiority for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols under mild conditions lookchem.comresearchgate.net. This modified reagent can selectively reduce aldehydes in the presence of ketones lookchem.com. Another modification involves the use of piperidine-modified Red-Al, which has shown efficacy in the partial reduction of tertiary amides to aldehydes with good to quantitative yields at room temperature scribd.com. However, simple modifications like the addition of pyrrolidine (B122466) can sometimes lead to over-reduction of intermediates researchgate.net.

Studies also explore this compound analogues or alternative hydride reagents that offer similar reactivity with enhanced properties. Sodium diisobutyl-t-butoxyaluminum hydride (SDBBA), easily prepared from DIBALH and sodium t-butoxide, is presented as a new reducing agent that reacts with esters to yield aldehydes in good yields under mild conditions researchgate.net. Lithium tris-(tert-butoxy)-aluminum hydride and sodium bis-(2-methoxyethoxy)(1,1,1,3,3,3-hexafluoro-2-propoxy)aluminum hydride have also been reported as useful reducing agents that can modulate the reactivity of LiAlH4 and improve solubility and stability google.com. The development of lithium aminoborohydrides (LiABH3) represents a new class of powerful and selective reducing agents that can perform transformations similar to LiAlH4 and can be handled in dry air researchgate.net.

Integration of this compound Chemistry with Sustainable and Green Chemistry Practices

Integrating this compound chemistry with sustainable and green chemistry practices is a growing area of focus. This involves exploring reaction conditions and strategies that minimize environmental impact. One example is the use of this compound in the synthesis of antiparasitic drugs, where it was employed as an alternative reducing agent for its mildness and operational ease in the synthesis of novel 4-N-methylaminoquinoline analogues nih.govacs.org. This highlights the potential for this compound to be used in more environmentally benign synthetic routes within the pharmaceutical industry.

The broader context of green chemistry principles is being applied to various chemical processes, including those that might utilize this compound. This includes research into using water as a solvent, developing eco-friendly manufacturing processes, and emphasizing resource efficiency and recycling researchgate.netyork.ac.ukacs.org. While the direct application of this compound in aqueous conditions is limited due to its reactivity with water synthetikaeu.com, research into alternative solvents and reaction media, as well as the design of processes that minimize waste, are relevant to making this compound chemistry more sustainable. The potential for recycling byproducts from this compound reductions, such as cyclopropyl (B3062369) carboxylates or cyclopropylmethyl alcohols generated during the synthesis of naltrexone, also aligns with sustainable practices cdnsciencepub.comcdnsciencepub.com.

Advanced Spectroscopic and Computational Techniques for this compound Reaction Monitoring and Prediction

Advanced spectroscopic and computational techniques are increasingly being applied to study this compound reactions, providing deeper insights into reaction mechanisms and enabling better prediction of outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly No-D NMR, is presented as a convenient method for titering reactive hydride agents like Red-Al and monitoring reaction progress directly in non-deuterated solvents researchgate.net. This allows for real-time analysis and a better understanding of reagent consumption and intermediate formation without the cost and limitations of deuterated solvents researchgate.net.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and predicting reactivity and selectivity nih.govrsc.org. While the search results did not provide specific examples of detailed computational studies solely focused on this compound reaction mechanisms, the application of such techniques to similar hydride reductions and organometallic chemistry is well-established researchgate.netacs.org. Computational modeling can help elucidate the transition states and energy profiles of this compound-mediated transformations, guiding the design of new reactions and modified reagents. For instance, computational studies have been used to understand the mechanisms of copper-catalyzed hydrosilylation of ketones and the synergistic effects in bimetallic complexes, approaches that could be extended to this compound chemistry researchgate.netacs.org.

Exploration of Unconventional Reactivity and Novel Transformations with this compound

The exploration of unconventional reactivity and novel transformations using this compound is an active area of research, pushing the boundaries of its synthetic utility. This compound has been shown to mediate transformations beyond simple functional group reductions. Examples include its use in the stereoselective synthesis of trisubstituted allylic alcohols via trans-hydroalumination/alkylation of propargyl alcohols acs.org. This method represents a novel application featuring trans-hydrometalation acs.org.

This compound has also been employed in the cleavage of benzyl (B1604629) or allyl ethers under refluxing conditions in xylene researchgate.net. This ether cleavage capability was utilized in the synthesis of pentazocine (B1679294) researchgate.net. Furthermore, this compound has been used in combination with copper salts for the reduction of α,β-unsaturated ketones to saturated ketones, a transformation believed to proceed via the formation of a copper hydride species researchgate.net. In the absence of copper salts, only the carbonyl group is reduced researchgate.net. Another unconventional application is the regioselective reduction of bisalkynes to E alkenes, where Red-Al showed higher selectivity compared to other hydride reagents researchgate.net. This compound has also been successfully used in the reduction of a tetrayne to a bisallenebisalkyne researchgate.net. These examples highlight the potential of this compound to participate in complex and selective transformations, often under specific conditions or in combination with other reagents or catalysts.

常见问题

Q. What statistical approaches reconcile discrepancies in this compound’s reaction yields across heterogeneous catalysis studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。